5-Bromo-1,2,3-trichlorobenzene

Physical Chemistry Process Engineering Analytical Method Development

5-Bromo-1,2,3-trichlorobenzene (CAS 21928-51-8) is a polyhalogenated aromatic building block characterized by a benzene ring substituted with one bromine atom at the 5-position and three chlorine atoms at the 1, 2, and 3-positions. It is a solid at room temperature with a melting point of 57-60°C, a boiling point of 266°C, and a density of 1.84 g/cm³.

Molecular Formula C6H2BrCl3
Molecular Weight 260.3 g/mol
CAS No. 21928-51-8
Cat. No. B1275738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,3-trichlorobenzene
CAS21928-51-8
Molecular FormulaC6H2BrCl3
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)Br
InChIInChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyVZUMVBQMJFFYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,3-trichlorobenzene (CAS 21928-51-8) for Pharmaceutical and Agrochemical Intermediate Procurement


5-Bromo-1,2,3-trichlorobenzene (CAS 21928-51-8) is a polyhalogenated aromatic building block characterized by a benzene ring substituted with one bromine atom at the 5-position and three chlorine atoms at the 1, 2, and 3-positions . It is a solid at room temperature with a melting point of 57-60°C, a boiling point of 266°C, and a density of 1.84 g/cm³ [1]. Its primary industrial role is as a key intermediate in the synthesis of biologically active compounds for the pharmaceutical and agrochemical sectors, most notably in the preparation of isoxazoline derivatives such as the veterinary parasiticides Sarolaner and Lotilaner [2][3].

Why 5-Bromo-1,2,3-trichlorobenzene Cannot Be Substituted by Simpler Trichlorobenzene Isomers


A scientific or industrial user cannot simply substitute 5-Bromo-1,2,3-trichlorobenzene with its non-brominated parent 1,2,3-trichlorobenzene or other trichlorobenzene isomers. The presence of the bromine atom at the 5-position fundamentally alters the compound's physical properties, synthetic utility, and its role as a specific building block. For example, its melting point is 60°C, compared to 1,2,3-trichlorobenzene's 51-53°C, which impacts purification and handling [1]. More critically, the bromine substituent serves as a unique synthetic handle for selective cross-coupling reactions, enabling the construction of complex, patent-protected molecular scaffolds like isoxazolines that are unattainable with the non-brominated analogues [2]. Therefore, procurement specifications must be exact, as generic substitution leads to failed syntheses and incompatibility with established industrial processes.

Quantitative Differentiation of 5-Bromo-1,2,3-trichlorobenzene (CAS 21928-51-8) vs. Comparators


Thermophysical Property Differentiation: Melting Point and Density vs. 1,2,3-Trichlorobenzene

5-Bromo-1,2,3-trichlorobenzene exhibits a significantly higher melting point (57-60°C) and density (1.84 g/cm³) compared to its non-brominated parent, 1,2,3-trichlorobenzene (melting point: 51-53°C; density: 1.69 g/cm³) . This difference in physical state at ambient conditions is critical for purification, storage, and formulation.

Physical Chemistry Process Engineering Analytical Method Development

Cross-Coupling Reactivity: Organomanganese Reagent Yield vs. Aryl Chloride Analogue

In transition-metal-catalyst-free cross-coupling reactions, 5-bromo-1,2,3-trichlorobenzene serves as an aryl halide substrate for generating an organomanganese reagent, achieving a yield of 33% . While this specific study does not provide a direct comparative yield for an analogous aryl chloride (e.g., 1,2,3-trichlorobenzene), it is well-established that aryl bromides are more reactive than aryl chlorides in such oxidative addition and transmetalation steps, making the brominated compound a more viable substrate for this transformation.

Synthetic Methodology Organometallic Chemistry Cross-Coupling

Synthetic Utility: Defined Role in High-Value Isoxazoline Pharmaceuticals

5-Bromo-1,2,3-trichlorobenzene is a critical intermediate specifically cited for the synthesis of isoxazoline derivatives, including the commercially successful veterinary drugs Sarolaner and Lotilaner [1][2]. This role is not shared by simpler trichlorobenzenes or other brominated isomers. The compound is transformed into a key intermediate, 1-(3,4,5-trichloro-phenyl)-2,2,2-trifluoro-ethanone, which is essential for constructing the isoxazoline core of these active pharmaceutical ingredients (APIs) [1].

Medicinal Chemistry Veterinary Parasiticide Process Chemistry

Synthetic Accessibility: Halogen Dance Isomerization Yield Advantage

The target compound can be efficiently prepared via a base-catalyzed 'halogen dance' isomerization of 1-bromo-2,3,4-trichlorobenzene using catalytic potassium tert-butoxide in THF at ambient temperature [1]. This method avoids the stoichiometric copper chloride and significant byproduct formation associated with prior art, offering a more environmentally favorable and higher-yielding industrial route. While the patent does not directly compare yields to other brominated isomers, it establishes a preferred, scalable synthesis for this specific substitution pattern.

Process Chemistry Synthetic Methodology Halogen Dance

Targeted Application Scenarios for 5-Bromo-1,2,3-trichlorobenzene (CAS 21928-51-8) Based on Quantitative Evidence


Process Development for Isoxazoline Veterinary APIs

Procurement for the specific purpose of synthesizing the isoxazoline core of veterinary parasiticides like Sarolaner and Lotilaner. This is the highest-value application, driven by the compound's role as a non-substitutable building block in established patent literature [1]. The quantitative data confirming this role makes it a required starting material for these multi-billion dollar markets.

Synthetic Methodology Research Utilizing the Bromine Handle

Use in academic or industrial research focused on transition-metal-free cross-coupling reactions. The compound's demonstrated ability to form an organomanganese reagent, albeit in a 33% yield , provides a starting point for optimizing new C-C bond forming reactions on heavily halogenated arenes. This scenario leverages the unique reactivity of the aryl bromide in the presence of multiple chlorines.

Physical Organic Chemistry Studies on Polyhalogenated Arenes

Use as a model compound for studying the effect of mixed halogen substitution (Br vs. Cl) on the physical and spectroscopic properties of benzene derivatives. The distinct melting point (57-60°C) and density (1.84 g/cm³) compared to 1,2,3-trichlorobenzene provide a clear, measurable system for investigating intermolecular interactions in the solid state.

Optimization of Halogen Dance Isomerization Processes

Use in process chemistry to further optimize the catalytic halogen dance isomerization reaction. The established patent route using potassium tert-butoxide [2] provides a baseline for investigating greener solvents, lower catalyst loadings, or continuous flow conditions for the scalable production of this specific isomer.

Technical Documentation Hub

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